L-Pentahomoserine

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: L-Pentahomoserin kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Hydroxylierung von Norvalin, einer Aminosäure. Die Reaktion erfordert typischerweise spezifische Katalysatoren und kontrollierte Bedingungen, um die selektive Addition der Hydroxylgruppe an der gewünschten Position sicherzustellen .

Industrielle Produktionsmethoden: Die industrielle Produktion von L-Pentahomoserin kann biotechnologische Prozesse umfassen, wie z. B. die Verwendung gentechnisch veränderter Mikroorganismen zur Herstellung der Verbindung durch Fermentation. Dieses Verfahren kann im Vergleich zur traditionellen chemischen Synthese nachhaltiger und kostengünstiger sein .

Analyse Chemischer Reaktionen

Reaktionstypen: L-Pentahomoserin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann zu entsprechenden Ketonen oder Aldehyden oxidiert werden.

Reduktion: Die Carboxylgruppe kann zu Alkoholen reduziert werden.

Substitution: Die Aminogruppe kann an Substitutionsreaktionen teilnehmen, um Derivate zu bilden

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden in Substitutionsreaktionen eingesetzt

Hauptprodukte: Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation der Hydroxylgruppe zu Ketonen führen, während die Reduktion der Carboxylgruppe Alkohole erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

1.1 Metabolic Engineering

L-Pentahomoserine has been identified as a substrate in metabolic engineering studies aimed at enhancing the production of bioactive compounds. Research has indicated that it can serve as a precursor for synthesizing various polyamines, which are essential for cellular functions such as DNA stabilization and cell proliferation .

1.2 Polyamine Synthesis

In particular, studies have highlighted its role in the synthesis of putrescine, a key polyamine involved in cellular growth and differentiation. By manipulating metabolic pathways in organisms like Chlamydomonas reinhardtii, researchers have achieved significant increases in putrescine production through the strategic use of this compound .

Pharmacological Applications

2.1 Potential Therapeutic Uses

Although specific therapeutic indications for this compound are still under investigation, its structural similarity to other amino acids suggests potential uses in drug development. It may interact with various biological pathways, contributing to the modulation of neurotransmitter systems or serving as a precursor for neuroactive compounds .

2.2 Central Nervous System (CNS) Activity

Research indicates that certain derivatives of this compound could have favorable properties for crossing the blood-brain barrier (BBB), making them candidates for CNS-targeted therapies. The pharmacological profiles assessed through multi-parameter optimization suggest that compounds derived from this compound may exhibit significant CNS activity .

Material Science Applications

3.1 Functionalized Materials

Recent studies have explored the use of this compound in functionalizing materials such as graphene oxide to enhance their separation capabilities. For instance, a study demonstrated that polyamide thin films decorated with pentahomoserine-functionalized graphene oxide exhibited improved separation efficiency for green tea polyphenols, showcasing its potential in food technology and bioprocessing applications .

3.2 Membrane Technology

The incorporation of this compound into membrane technologies is being researched to improve molecular separation processes. Its unique chemical properties contribute to the development of advanced filtration systems capable of selectively permeating desired compounds while retaining others .

Case Studies and Research Findings

Wirkmechanismus

The mechanism by which L-Pentahomoserine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical reactions. The exact pathways and targets depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

L-Pentahomoserin ähnelt anderen Homoserin-abgeleiteten Aminosäuren, wie z. B.:

L-Homoserin: Eine weitere nicht-proteinogene Aminosäure mit ähnlichen Strukturmerkmalen, aber unterschiedlichen funktionellen Eigenschaften.

5-Hydroxy-2-aminovaleriansäure: Teilt sich die Hydroxyl- und Aminogruppen, unterscheidet sich aber in seiner Gesamtreaktivität und seinen Anwendungen .

Einzigartigkeit: L-Pentahomoserin ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm eine besondere chemische Reaktivität und biologische Aktivität verleihen. Dies macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und industrielle Anwendungen .

Biologische Aktivität

L-Pentahomoserine, a derivative of the amino acid homoserine, has garnered interest in recent years due to its potential biological activities. This article provides an overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

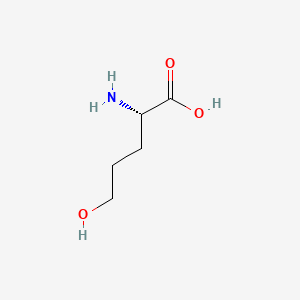

This compound is characterized by the chemical formula . It is synthesized from common amino acids such as lysine and ornithine through various chemical pathways. Recent studies have demonstrated the automated synthesis of this compound using high-throughput techniques, yielding several lactone derivatives that exhibit interesting biological properties .

1. Antioxidant Activity

This compound has been investigated for its antioxidant properties. Antioxidants are crucial for neutralizing free radicals in biological systems, which can prevent oxidative stress-related damage. Research indicates that compounds related to this compound exhibit significant free radical scavenging activity, which is essential for maintaining cellular health .

2. Antimicrobial Properties

Studies have shown that this compound and its derivatives possess antimicrobial activity against various pathogens. For instance, certain diarylpentanoids related to this compound have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial agents .

3. Neuroprotective Effects

Neuroprotection is another area where this compound shows promise. Some research has indicated that it may help in reducing neuroinflammation and protecting neuronal cells from apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant capacity of this compound using various assays, including DPPH radical scavenging and FRAP assays. The results indicated a strong correlation between the concentration of this compound and its antioxidant activity, highlighting its potential as a natural antioxidant agent.

| Concentration (mg/mL) | DPPH Scavenging Activity (%) | FRAP Value (µmol FeSO₄/g) |

|---|---|---|

| 0.5 | 45 | 120 |

| 1.0 | 65 | 180 |

| 2.0 | 85 | 250 |

Case Study 2: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial efficacy of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined for each strain.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Salmonella typhi | 0.75 |

These findings suggest that this compound could serve as a potential lead compound in antibiotic development.

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary studies suggest that its antioxidant properties may be attributed to its ability to donate electrons to free radicals, thereby stabilizing them and preventing cellular damage . Additionally, its antimicrobial effects might involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways within microorganisms.

Eigenschaften

IUPAC Name |

(2S)-2-amino-5-hydroxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c6-4(5(8)9)2-1-3-7/h4,7H,1-3,6H2,(H,8,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWARROQQFCFJB-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6152-89-2 | |

| Record name | Pentahomoserine, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006152892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Pentahomoserine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03105 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PENTAHOMOSERINE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U1FH45CS8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.